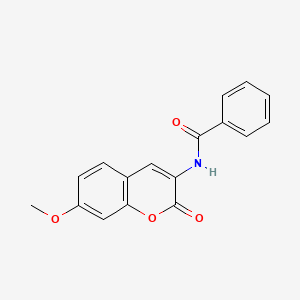

N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide

Description

N-(7-Methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide is a synthetic coumarin derivative characterized by a methoxy group at position 7 of the coumarin scaffold and a benzamide moiety directly attached to position 2. Coumarins are widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties. The unsubstituted benzamide group at position 3 contributes to the molecule’s planar structure, which may facilitate binding to biological targets such as enzymes or receptors. Structural characterization of this compound typically employs $ ^1H $-NMR, $ ^{13}C $-NMR, and high-resolution mass spectrometry (HRMS), as evidenced by similar compounds in the literature .

Properties

IUPAC Name |

N-(7-methoxy-2-oxochromen-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c1-21-13-8-7-12-9-14(17(20)22-15(12)10-13)18-16(19)11-5-3-2-4-6-11/h2-10H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFIBREOWPFALHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include heating the mixture under reflux and using appropriate solvents such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

Substitution: The methoxy group and the benzenecarboxamide moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups replacing the methoxy or benzenecarboxamide moieties.

Scientific Research Applications

N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide has several scientific research applications, including:

Biology: It is studied for its antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as DNA gyrase, which is essential for bacterial DNA replication . It may also interfere with inflammatory pathways by modulating the activity of key signaling molecules. Additionally, its anticancer effects are attributed to its ability to induce apoptosis and inhibit cell proliferation through various mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide can be compared to related coumarin-carboxamide derivatives. Below is a detailed analysis:

Substituent Variations on the Coumarin Scaffold

7-Methoxy vs. 7-Hydroxy or 7-Ethoxy Groups :

- The target compound’s 7-methoxy group provides moderate electron-donating effects and lipophilicity. In contrast, N-(2-furylmethyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide () features a 7-hydroxy group, which increases hydrogen-bonding capacity but reduces stability under oxidative conditions.

- 7-Ethoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide () substitutes methoxy with ethoxy, enhancing lipophilicity and steric bulk, which may alter pharmacokinetic profiles .

- Electron-Donating vs. Electron-Withdrawing Groups: 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxamide derivatives () introduce a strong electron-donating diethylamino group at position 7, red-shifting fluorescence emissions compared to the methoxy analogue, making them suitable for optical applications .

Modifications in the Benzamide Moiety

- Direct Benzamide vs. Acetamide Linkers: Compound 20 (), 2-(7-Methoxy-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)acetamide, incorporates an acetamide linker (-CH$_2$-CONH-) between the coumarin and benzyl group.

- Substituents on the Benzamide Aromatic Ring: 7-Methoxy-N-[4-(1-methylethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide () features a para-isopropyl group on the benzamide ring, introducing steric hindrance and enhanced lipophilicity. This modification could improve membrane permeability but reduce solubility in aqueous media .

Biological Activity

N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide, a synthetic organic compound classified as a coumarin derivative, has garnered attention in the scientific community due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

The chemical structure of this compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C17H13NO4 |

| Molar Mass | 295.29 g/mol |

| Density | 1.34 g/cm³ |

| Melting Point | 205 °C |

| Boiling Point | 568.5 °C (predicted) |

| pKa | 10.59 (predicted) |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi. The compound's mechanism likely involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties in vitro and in vivo. It appears to modulate inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation in models of acute and chronic inflammatory diseases. This suggests potential applications in treating conditions like arthritis and inflammatory bowel disease.

Anticancer Activity

This compound has been investigated for its anticancer effects. Several studies report that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of the PI3K/Akt signaling pathway. For instance, one study found that the compound inhibited proliferation in breast cancer cells with an IC50 value of approximately 15 µM.

Case Studies

-

Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial efficacy of the compound.

- Results : Showed inhibition zones ranging from 12 mm to 20 mm against tested pathogens.

- : Effective against both bacterial and fungal strains, warranting further investigation for therapeutic use.

-

Anti-inflammatory Study :

- Objective : To assess the anti-inflammatory potential using a rat model of paw edema.

- Results : Reduced paw swelling by up to 40% compared to control groups.

- : Supports the compound's potential for developing anti-inflammatory drugs.

-

Anticancer Research :

- Objective : To determine the cytotoxic effects on various cancer cell lines.

- Results : Induced apoptosis in MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

- : Suggests a novel therapeutic strategy for cancer treatment.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.

- Modulation of Signaling Pathways : It affects various signaling cascades, particularly those related to cell growth and apoptosis.

- Oxidative Stress Induction : The compound may enhance oxidative stress in cancer cells, leading to cell death.

Future Directions

The promising biological activities of this compound suggest several avenues for future research:

- Clinical Trials : Further studies are needed to evaluate its safety and efficacy in humans for antimicrobial and anticancer therapies.

- Structural Modifications : Investigating derivatives could enhance potency or selectivity against specific targets.

- Combination Therapies : Exploring synergistic effects with existing drugs may improve treatment outcomes for resistant infections or cancers.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis typically involves coupling 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid derivatives with benzamide moieties. Key steps include:

- Condensation reactions : Use of coupling agents like EDCI/HOBt in anhydrous solvents (e.g., dichloromethane) under inert atmospheres .

- Purification : Recrystallization from ether or ethanol to isolate the product, with yields improved by controlling stoichiometry and reaction time (e.g., 64% yield achieved via triethylamine-mediated acylation) .

- Optimization : Solvent polarity (e.g., DMF for polar intermediates) and temperature (room temperature to 60°C) significantly affect reaction rates and by-product formation .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

- Techniques :

- NMR Spectroscopy : 1H and 13C NMR (e.g., δ 8.76 ppm for aldehyde protons in oxime derivatives) confirm functional groups and substituent positions .

- X-ray Crystallography : SHELXL refinement resolves crystal packing and hydrogen-bonding networks, critical for verifying stereochemistry .

- Mass Spectrometry : HRMS (e.g., m/z 420.2046 [M]+) validates molecular weight and fragmentation patterns .

Q. How can researchers perform initial biological screening to assess the compound’s bioactivity?

- Approach :

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or anticancer potential using MTT assays on cancer cell lines .

- Target identification : Molecular docking (e.g., AutoDock Vina) predicts interactions with enzymes like cyclooxygenase-2 or kinases, guiding further validation .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data when analyzing synthetic intermediates or derivatives?

- Resolution strategies :

- Variable-temperature NMR : Resolves dynamic effects (e.g., rotameric equilibria in oxime derivatives) by observing signal coalescence at elevated temperatures .

- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals and confirms carbon-proton correlations in complex mixtures .

- Computational validation : DFT calculations (e.g., Gaussian) predict chemical shifts to cross-verify experimental data .

Q. What strategies enhance the biological activity of this compound through structural modification?

- Design principles :

- Substituent effects : Introducing electron-withdrawing groups (e.g., nitro) on the benzamide moiety increases electrophilicity, enhancing enzyme inhibition .

- Bioisosteric replacement : Replacing the methoxy group with halogens (e.g., Cl) improves membrane permeability and target affinity .

- Prodrug approaches : Esterification of the carboxyl group enhances bioavailability, as seen in related coumarin derivatives .

Q. How is the SHELX software suite utilized in determining the crystal structure of this compound and its derivatives?

- Workflow :

- Data processing : SHELXS/SHELXD for phase determination using direct methods or Patterson synthesis .

- Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding via R-factor convergence (e.g., R1 < 0.05 for high-resolution data) .

- Validation : WinGX/ORTEP-III generates thermal ellipsoid plots and packing diagrams to visualize intermolecular interactions .

Q. What computational chemistry approaches predict the binding affinity of this compound with biological targets?

- Methods :

- Molecular docking : AutoDock or Glide simulates ligand-receptor interactions (e.g., binding to EGFR kinase) using grid-based scoring .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories to identify critical binding residues .

- QSAR modeling : CoMFA/CoMSIA correlates substituent electronic parameters (e.g., Hammett σ) with IC50 values to guide synthetic efforts .

Data Contradiction and Troubleshooting

Q. How do solvent polarity and temperature influence the reactivity of this compound in nucleophilic acyl substitution reactions?

- Observations :

- Polar aprotic solvents (DMF, DMSO) : Accelerate reactions by stabilizing transition states but may increase side reactions (e.g., hydrolysis at elevated temperatures) .

- Low-temperature conditions : Reduce by-product formation (e.g., <5°C for acid chloride intermediates) but require extended reaction times .

Q. What are the challenges in achieving high enantiomeric purity, and how can they be mitigated?

- Solutions :

- Chiral chromatography : Use of amylose-based columns (e.g., Chiralpak IA) resolves enantiomers with >99% ee .

- Asymmetric catalysis : Employ Pd-BINAP complexes for enantioselective C–N bond formation in coumarin derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.